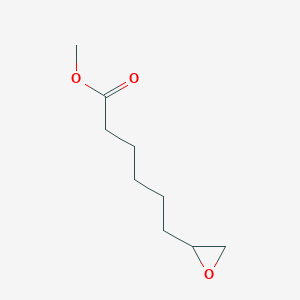![molecular formula C22H49N5O B14446996 Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 74051-83-5](/img/structure/B14446996.png)
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-: is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves the reaction of tetradecanoic acid with a series of ethylenediamine derivatives. The process generally includes:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with ethylenediamine derivatives under controlled conditions to form the desired amide. This step often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The multiple amine groups make the compound susceptible to substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of protein-ligand interactions.
- Used in the development of biomimetic materials.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Applied in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets, primarily through hydrogen bonding and electrostatic interactions. The multiple amine groups allow it to form stable complexes with metal ions and other molecules, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
Comparison:
- Chain Length: Tetradecanamide has a 14-carbon chain, whereas octadecanamide and dodecanamide have 18 and 12-carbon chains, respectively. This difference in chain length affects their physical properties, such as melting point and solubility.
- Chemical Reactivity: The presence of multiple amine groups in all these compounds makes them highly reactive, but the specific reactivity can vary based on the chain length and the spatial arrangement of the functional groups.
- Applications: While all these compounds have similar applications in chemistry and industry, their specific uses can vary based on their physical and chemical properties.
This detailed article provides a comprehensive overview of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
74051-83-5 |
|---|---|
Molekularformel |
C22H49N5O |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C22H49N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23/h24-26H,2-21,23H2,1H3,(H,27,28) |
InChI-Schlüssel |
XEBAOWPFXXTTNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


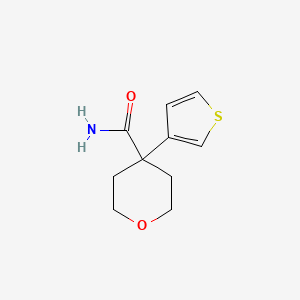
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
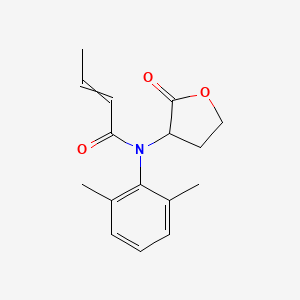
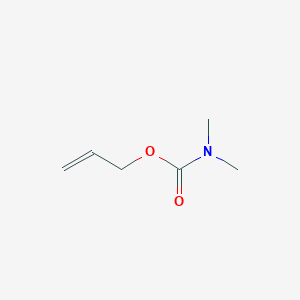
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
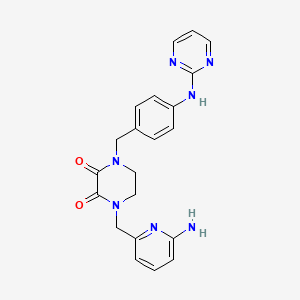
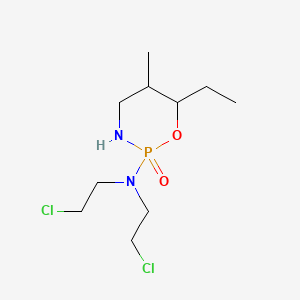

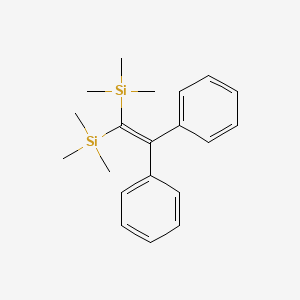
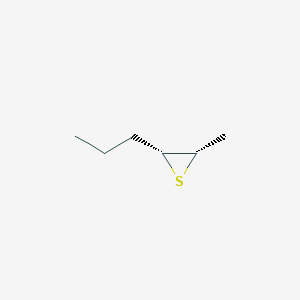
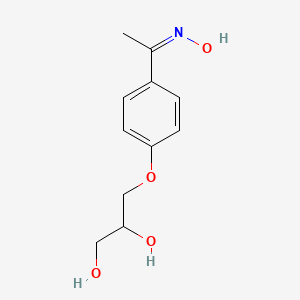
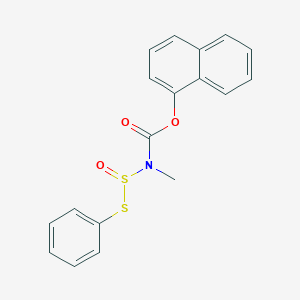
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
